molecular formula C18H21FN2OS B2401941 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953998-72-6

4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2401941
CAS No.: 953998-72-6
M. Wt: 332.44
InChI Key: OXLWDIYVKMWARC-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule that features a piperidine core substituted with a 4-fluorobenzamide group and a thiophen-2-ylmethyl moiety. Piperidine derivatives are among the most significant structural fragments in medicinal chemistry, found in over twenty classes of pharmaceuticals and numerous alkaloids, making them a vital scaffold for designing novel bioactive compounds . The piperidine ring and the fluorobenzamide group are common pharmacophores present in compounds with documented activity against neurological targets, such as 5-hydroxytryptamine (5-HT2A) receptors . Furthermore, the specific incorporation of a fluorine atom is a frequent strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability . The structural architecture of this compound, which combines an aromatic fluorobenzamide with a heteroaromatic thiophene system, suggests potential for diverse pharmacological applications and warrants further investigation. This makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in neuroscience and medicinal chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLWDIYVKMWARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carbaldehyde as a starting material.

    Coupling with Benzamide: The final step involves coupling the piperidine-thiophene intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Motifs and Core Modifications

A. Benzamide Backbone and Halogen Substituents

  • Target Compound : Fluorine at the 4-position of the benzamide (electron-withdrawing effect).
  • Analog 1 (): 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate replaces fluorine with chlorine, increasing lipophilicity and steric bulk .

B. Piperidine Ring Modifications

  • Analog 3 () : 2-Fluoro-N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}benzamide replaces thiophenmethyl with hydroxymethyl, increasing hydrophilicity .
  • Analog 4 () : [18F]CFPyPB features a piperidine ring with a sulfonyl group and pyridyl substituent, improving solubility but reducing conformational flexibility .

C. Heterocyclic Additions

  • Analog 5 () : 1,2,4-Triazole derivatives (e.g., compounds [7–9]) lack the benzamide backbone but share sulfonyl and fluorophenyl groups, suggesting divergent biological targets .
  • Analog 6 () : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide incorporates a dihydrothienylidene ring, offering a planar structure for π-π interactions .

Physicochemical and Spectral Properties

Property Target Compound Analog 1 () Analog 2 ()
Melting Point Not reported Not reported 124–126°C
Key IR Absorptions C=O (~1660–1680 cm⁻¹) C=O (similar range) C=O at 1663–1682 cm⁻¹
1H-NMR Features Piperidine CH2, thiophene Piperidine chair conformation Pyridone protons (δ 10.31)
  • Spectral Confirmation : The target compound’s thiophenmethyl group would show distinct aromatic protons (δ 6.5–7.5 ppm) and piperidine CH2 signals (δ 2.5–3.5 ppm), differing from TD-1b’s pyridone NH (δ 10.31) and ’s chlorinated benzamide signals .

Hydrogen Bonding and Crystal Packing

  • Analog 1 () : Exhibits O-H···O and N-H···O interactions in its crystal lattice, forming a sheet structure . The target compound’s thiophene may disrupt such packing, reducing crystallinity compared to chlorinated analogs.

Biological Activity

The compound 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a thiophene moiety, suggests potential biological activity, particularly in the modulation of various biochemical pathways.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. It has been suggested that it may act as a CCR5 antagonist , which could inhibit HIV-1 entry into cells, thus preventing viral replication and disease progression.

Targeted Biological Pathways

  • HIV Inhibition : By blocking the CCR5 receptor, the compound may prevent HIV from entering host cells.
  • Enzyme Interaction : Investigations have indicated potential interactions with enzymes such as tyrosinase, which plays a crucial role in melanin production .

The compound can be characterized by its molecular formula C18H21FN2OSC_{18}H_{21}FN_2OS and molecular weight of 344.44 g/mol. The presence of fluorine is significant as it can enhance the compound's biological activity through increased lipophilicity and binding affinity .

Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

Tyrosinase Inhibition Studies

A study on structurally similar compounds demonstrated that derivatives containing fluorinated benzyl groups exhibited potent inhibition of Agaricus bisporus tyrosinase (AbTYR). The most effective compounds had IC50 values significantly lower than those of standard inhibitors like kojic acid, indicating strong potential for skin-lightening applications .

CompoundIC50 (μM)Remarks
This compoundTBDPotential inhibitor
Kojic Acid17.76Standard reference

Case Studies

  • Antiviral Activity : A case study involving CCR5 antagonists highlighted the importance of structural modifications in enhancing antiviral efficacy. The compound's ability to inhibit HIV entry was noted, although specific IC50 values for this compound remain to be elucidated.
  • Skin Lightening Agents : In dermatological research, compounds similar to this compound were shown to effectively reduce melanin synthesis in B16F10 melanoma cells without cytotoxic effects, suggesting a promising avenue for cosmetic applications .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Through cyclization reactions with appropriate precursors.
  • Introduction of Thiophene : Via substitution reactions using thiophene derivatives.
  • Coupling Reaction : Final coupling with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.

Q & A

Q. How to address solubility challenges in biological assays?

  • Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via antisolvent precipitation. For in vivo studies, employ cyclodextrin-based carriers to enhance aqueous solubility .

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